1-Methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-2-one
Description
1-Methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-2-one is a heterocyclic compound that features a piperidinone ring substituted with a thiophene and an oxadiazole moiety
Properties
IUPAC Name |
1-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-15-7-8(4-5-10(15)16)12-13-11(14-17-12)9-3-2-6-18-9/h2-3,6,8H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUFTSHZXOXJHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CCC1=O)C2=NC(=NO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-2-one typically involves the formation of the oxadiazole ring followed by its attachment to the piperidinone core. One common method involves the reaction of thiophene-2-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with a suitable nitrile oxide to yield the oxadiazole ring. This intermediate is then reacted with 1-methylpiperidin-2-one under appropriate conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
1-Methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-2-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or altering receptor function .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-(3-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-2-one: Similar structure but with a different oxadiazole ring position.
1-Methyl-5-(3-thiophen-2-yl-1,2,4-triazol-5-yl)piperidin-2-one: Contains a triazole ring instead of an oxadiazole ring.
1-Methyl-5-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)piperidin-2-one: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
1-Methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-2-one is unique due to the specific positioning of the oxadiazole ring, which can influence its chemical reactivity and biological activity. The combination of the thiophene and oxadiazole moieties also provides a distinct electronic structure that can be advantageous in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
